Cas no 52505-48-3 (2-benzoylthieno2,3-bpyridin-3-amine)

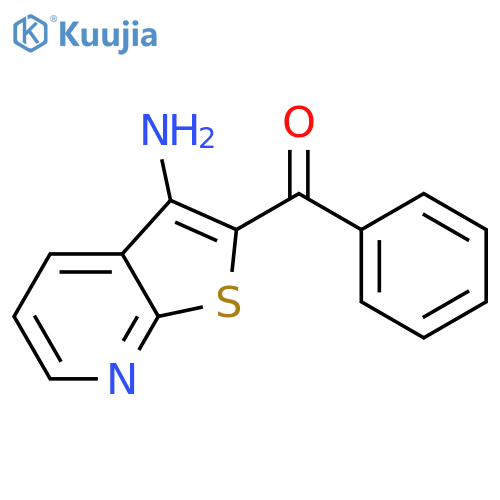

52505-48-3 structure

商品名:2-benzoylthieno2,3-bpyridin-3-amine

2-benzoylthieno2,3-bpyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- METHANONE, (3-AMINOTHIENO[2,3-B]PYRIDIN-2-YL)PHENYL-

- (3-aminothieno[2,3-b]pyridin-2-yl)-phenylmethanone

- 2-benzoylthieno2,3-bpyridin-3-amine

- SCHEMBL16581117

- 52505-48-3

- AKOS002284029

- (3-aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone

- F3358-0288

- CS-0331879

- VU0612254-1

- STK361668

- 3-amino-2-benzoyl-thieno[2,3-b]pyridine

- 2-BENZOYLTHIENO[2,3-B]PYRIDIN-3-AMINE

-

- インチ: InChI=1S/C14H10N2OS/c15-11-10-7-4-8-16-14(10)18-13(11)12(17)9-5-2-1-3-6-9/h1-8H,15H2

- InChIKey: DUDUSXVCJNPSFT-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 254.05138412Da

- どういたいしつりょう: 254.05138412Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

2-benzoylthieno2,3-bpyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3358-0288-5mg |

2-benzoylthieno[2,3-b]pyridin-3-amine |

52505-48-3 | 90%+ | 5mg |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3358-0288-2mg |

2-benzoylthieno[2,3-b]pyridin-3-amine |

52505-48-3 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Crysdot LLC | CD11110794-1g |

(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone |

52505-48-3 | 97% | 1g |

$416 | 2024-07-17 | |

| Life Chemicals | F3358-0288-1mg |

2-benzoylthieno[2,3-b]pyridin-3-amine |

52505-48-3 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3358-0288-3mg |

2-benzoylthieno[2,3-b]pyridin-3-amine |

52505-48-3 | 90%+ | 3mg |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3358-0288-4mg |

2-benzoylthieno[2,3-b]pyridin-3-amine |

52505-48-3 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3358-0288-5μmol |

2-benzoylthieno[2,3-b]pyridin-3-amine |

52505-48-3 | 90%+ | 5μl |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3358-0288-2μmol |

2-benzoylthieno[2,3-b]pyridin-3-amine |

52505-48-3 | 90%+ | 2μl |

$57.0 | 2023-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402549-1g |

(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone |

52505-48-3 | 97% | 1g |

¥3460.00 | 2024-05-10 |

2-benzoylthieno2,3-bpyridin-3-amine 関連文献

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

52505-48-3 (2-benzoylthieno2,3-bpyridin-3-amine) 関連製品

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 624-75-9(Iodoacetonitrile)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量